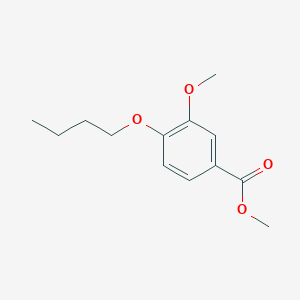

Methyl 4-butoxy-3-methoxybenzoate

Description

Methyl 4-butoxy-3-methoxybenzoate (C₁₃H₁₈O₄) is a benzoate ester derivative synthesized via Williamson ether synthesis by reacting methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane in the presence of potassium carbonate and DMF . It serves as a key intermediate in the synthesis of quinazoline derivatives, which are pharmacologically relevant heterocyclic compounds .

The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 7.9660 Å, b = 9.1630 Å, c = 10.143 Å, and angles α = 64.80°, β = 70.96°, γ = 79.26° . Its near-planar geometry is evidenced by bond angles of 175.3° (Car—O—C—C) and 175.2° (Car—C—O—C), minimizing steric hindrance and stabilizing the crystal lattice . The crystal structure refinement, performed using SHELX software , confirms a high data-to-parameter ratio (14.9) and reliability (R = 0.064, wR = 0.168) .

Properties

IUPAC Name |

methyl 4-butoxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-5-8-17-11-7-6-10(13(14)16-3)9-12(11)15-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSGRNUALUSRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242157 | |

| Record name | Benzoic acid, 4-butoxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-28-2 | |

| Record name | Benzoic acid, 4-butoxy-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butoxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butoxy-3-methoxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-butoxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

As an ester, Methyl 4-butoxy-3-methoxybenzoate undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Hydrolysis :

Reacting with concentrated HCl or H₂SO₄ yields 4-butoxy-3-methoxybenzoic acid and methanol. -

Basic Hydrolysis (Saponification) :

Treatment with NaOH produces the sodium salt of 4-butoxy-3-methoxybenzoic acid, which can be acidified to isolate the free acid.

Hydrolysis Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HCl (conc.) | Reflux, 6–8 hr | 4-butoxy-3-methoxybenzoic acid |

| NaOH (aq.) | Reflux, 4–6 hr | Sodium 4-butoxy-3-methoxybenzoate |

Reduction Reactions

The ester group is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) converts the ester to 4-butoxy-3-methoxybenzyl alcohol :

Key Data :

-

Solvent: Anhydrous ether or THF

-

Temperature: 0°C to room temperature

-

Workup: Quenching with aqueous acid.

Nucleophilic Substitution

The butoxy and methoxy groups may participate in nucleophilic aromatic substitution (NAS) , though reactivity is limited due to electron-donating effects. Strong nucleophiles (e.g., amines) under high temperatures or catalysis can displace these groups.

Example Pathway:

-

Hydrolysis :

-

Cyclization :

Reaction with 2-aminobenzonitrile forms a quinazoline scaffold via dehydration .

Stability and Reactivity Trends

Scientific Research Applications

Scientific Research Applications

Methyl 4-butoxy-3-methoxybenzoate has diverse applications in scientific research, particularly in chemistry and biology:

Intermediate in Organic Synthesis

- It is primarily used as an intermediate in the synthesis of quinazoline derivatives, which are important in medicinal chemistry for developing various pharmaceuticals targeting specific biological pathways .

Biological Studies

- The compound plays a role in enzyme interaction studies and metabolic pathway analyses. Its structure allows it to act as a substrate for specific enzymes, leading to the formation of bioactive metabolites that can influence cellular processes .

Medicinal Chemistry

- This compound is utilized in drug development, particularly for compounds that exhibit anti-inflammatory and antibacterial properties. Its derivatives have shown potential as anticancer agents through various studies involving molecular docking and dynamics .

Industrial Applications

In addition to its research applications, this compound is also employed in several industrial processes:

Production of Specialty Chemicals

- It is used in the manufacture of specialty chemicals due to its unique chemical properties imparted by the butoxy and methoxy groups, which enhance its solubility and reactivity compared to similar compounds .

Agrochemicals

- The compound's derivatives are explored for use as agrochemicals, contributing to the development of new formulations aimed at improving crop protection and growth .

Case Studies

Case Study 1: Synthesis of Quinazoline Derivatives

A study demonstrated that this compound serves as a precursor for synthesizing quinazoline derivatives that exhibit significant biological activity against various cancer cell lines. The synthesis involved multiple steps where this compound was converted into more complex structures through reactions with various nucleophiles.

Case Study 2: Enzyme Interaction Studies

Research involving this compound highlighted its role as a substrate for specific enzymes, showcasing how it can modulate metabolic pathways. The findings indicated that certain derivatives could inhibit enzyme activity linked to inflammatory responses, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-butoxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Benzoate Derivatives

Key Observations :

Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate contains a polar 2-methoxy-2-oxoethoxy group, increasing hydrogen-bonding capacity and enabling dimer formation via C—H⋯O interactions . This structural feature is absent in the butoxy analog. The alkyne substituent in Methyl 4-methoxy-2-((2-methylbut-3-yn-2-yl)oxy)benzoate introduces steric and electronic complexity, likely reducing crystallinity compared to simpler analogs .

Crystallographic Behavior :

- Both this compound and Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate adopt triclinic systems, but the latter exhibits smaller dihedral angles (7.6° vs. near-planar geometry), suggesting subtle conformational flexibility .

- Hydrogen bonding in Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate stabilizes its 3D lattice, whereas this compound relies on van der Waals interactions due to its planar structure .

The aldehyde group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde increases electrophilicity, making it more reactive in condensation reactions compared to ester derivatives .

Biological Activity

Methyl 4-butoxy-3-methoxybenzoate (C13H18O4) is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of methyl 3-methoxy-4-hydroxybenzoate with butyl bromide in the presence of a base, typically potassium carbonate. The reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The yield of the compound can reach approximately 92% based on the starting materials used .

Crystal Structure Analysis

The crystal structure of this compound has been characterized, revealing that it possesses a nearly planar conformation due to torsion angles close to 180°. The structural parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C13H18O4 |

| Melting Point | 317 K |

| Density | 1.252 Mg/m³ |

| Crystal System | Triclinic |

| Space Group | P1 |

This structural information is critical for understanding the compound's interaction with biological targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Cytotoxicity Studies

In cytotoxicity assays conducted on various cancer cell lines, this compound showed selective cytotoxicity, particularly against breast cancer cells. The compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against ten bacterial strains. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity .

- Anti-inflammatory Mechanism : A detailed investigation into its anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its utility in managing inflammatory diseases .

- Cytotoxicity Assessment : In vitro studies demonstrated that at concentrations above 50 µM, this compound significantly decreased cell viability in breast cancer cell lines while sparing normal cells, highlighting its selective toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.